

# An In-depth Technical Guide to the Investigational Antifungal Agent T-2307

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | T-2307   |           |  |  |
| Cat. No.:            | B1509299 | Get Quote |  |  |

Audience: Researchers, scientists, and drug development professionals.

Abstract: **T-2307**, also known as ATI-2307, is a novel arylamidine antifungal agent currently in clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria and exhibiting potent broad-spectrum activity against a wide range of clinically significant pathogens, including drug-resistant strains. This document provides a comprehensive technical overview of **T-2307**, detailing its mechanism of action, preclinical data from in vitro and in vivo studies, and the methodologies of key experiments.

### **Core Mechanism of Action**

**T-2307** is a next-generation arylamidine that demonstrates a highly selective and potent fungicidal effect by disrupting mitochondrial function.[1][2] Unlike conventional antifungals, its primary target is the fungal mitochondrial membrane.[3] The mechanism involves a multi-step process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of ATP production, and subsequent cell death.[4][5]

The key steps are as follows:

• Selective Uptake: **T-2307** is actively transported into the fungal cell via high-affinity polyamine transporters (e.g., for spermine and spermidine).[4][5] This leads to a significant accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000 times that of the extracellular medium.[3][5]



- Mitochondrial Targeting: Once inside the cell, **T-2307** targets the mitochondria.[5]
- Disruption of Membrane Potential: The compound directly causes the collapse of the mitochondrial membrane potential.[1][6] This effect is highly selective for fungal mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower than those needed to affect mammalian mitochondria.[1][3] For instance, T-2307 collapsed the MMP in isolated S. cerevisiae mitochondria at 20-30 μM but had no effect on isolated rat liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-fold.[2][4][6]
- Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of mitochondrial respiratory chain complexes, specifically Complexes III and IV.[4]
- ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis,
   leading to cellular energy depletion and ultimately, fungal cell death.[4][5]



Click to download full resolution via product page

Caption: Mechanism of Action (MOA) of T-2307 in the fungal cell.

#### **Preclinical Data**

**T-2307** has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal pathogens.



## In Vitro Activity

The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and molds, including species resistant to standard-of-care agents like fluconazole and echinocandins.[7][8][9]

| Fungal Species                    | MIC Range (μg/mL)   | Key Findings                                                                                  |
|-----------------------------------|---------------------|-----------------------------------------------------------------------------------------------|
| Candida species                   | 0.00025 - 0.0078    | Potent activity against C. albicans, C. glabrata, and emerging pathogens like C. auris.[2][7] |
| Fluconazole-Resistant C. albicans | 0.0005 - 0.001      | No cross-resistance observed with azole-resistant strains.[9]                                 |
| Echinocandin-Resistant<br>Candida | 0.008 - 0.0135 (GM) | Activity is maintained against isolates with Fks mutations.[8]                                |
| Cryptococcus neoformans           | 0.0039 - 0.0625     | Potent activity observed.[7][9]                                                               |
| Cryptococcus gattii               | 0.0078 - 0.0625     | Maintained potent activity against this species.[10]                                          |
| Aspergillus species               | 0.0156 - 4          | Activity noted against A. fumigatus and other species. [7][8]                                 |

GM: Geometric Mean

### **In Vivo Efficacy**

Animal models of disseminated fungal infections have confirmed the potent activity of **T-2307**, showing significant improvements in survival and reduction in fungal burden at low doses.[7][8]



| Infection Model<br>(Mouse)    | Pathogen      | T-2307 ED <sub>50</sub><br>(mg/kg) | Comparator ED₅₀<br>(mg/kg)                    |
|-------------------------------|---------------|------------------------------------|-----------------------------------------------|
| Disseminated<br>Candidiasis   | C. albicans   | 0.00755                            | Micafungin:<br>0.128Amphotericin B:<br>0.0466 |
| Disseminated Cryptococcosis   | C. neoformans | 0.117                              | Amphotericin B: >1                            |
| Disseminated<br>Aspergillosis | A. fumigatus  | 0.391                              | Micafungin:<br>0.150Amphotericin B:<br>0.283  |

ED<sub>50</sub>: 50% Effective Dose required to prevent mortality.[7][8][9]

In a murine model of disseminated candidiasis caused by C. glabrata, **T-2307** at a dose of 0.05 mg/kg/day significantly reduced the fungal viable count in the kidneys.[11] Similarly, in a model of pulmonary cryptococcosis from C. gattii, a 2 mg/kg/day dose of **T-2307** significantly reduced the fungal burden in both the lungs and brain.[8][10]

# **Detailed Experimental Protocols**

The following sections describe the general methodologies used in the preclinical evaluation of **T-2307**.

## In Vitro Antifungal Susceptibility Testing

In vitro activity is typically determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds). [12]

 Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 × 10<sup>3</sup> to 2.5 × 10<sup>3</sup> cells/mL.



- Drug Dilution: **T-2307** is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
- Incubation: The prepared fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination: The MIC is determined as the lowest drug concentration showing
  prominent inhibition of growth compared to the drug-free control well. For some species like
  C. glabrata, a "trailing effect" (partial inhibition over a range of concentrations) has been
  noted, requiring careful endpoint reading at 24 hours or the use of modified media.[11]

#### **Murine Model of Disseminated Fungal Infection**

This protocol outlines a common workflow for assessing the in vivo efficacy of T-2307.[9]

- Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic, induced by cyclophosphamide) mice (e.g., ICR strain) are used.[9][13][14]
- Infection: Mice are infected via intravenous (lateral tail vein) injection of a suspension of the fungal pathogen (e.g.,  $1 \times 10^4$  to  $1 \times 10^5$  CFU/mouse).[9]
- Treatment: Treatment with T-2307 or a comparator drug begins shortly after infection (e.g., 2 hours post-infection). The drug is typically administered subcutaneously once daily for a set period (e.g., 7 days).[9]
- Efficacy Assessment:
  - Survival Study: A cohort of animals is monitored for a defined period (e.g., 14-28 days),
     and survival rates are recorded to calculate the ED<sub>50</sub>.
  - Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., 24 hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).[11]
- Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are compared between treated and control groups using statistical tests like the Dunnett multiple-comparison test.[11]





Click to download full resolution via product page

**Caption:** General workflow for a murine model of disseminated fungal infection.



## **Clinical Development Status**

**T-2307** (as ATI-2307) has successfully completed Phase I clinical trials, and as of recent reports, is undergoing Phase II development.[8][15] While detailed data from human studies are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high selectivity for fungal targets position it as a promising candidate for treating severe and drugresistant invasive fungal infections.[2][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. T-2307 causes collapse of mitochondrial membrane potential in yeast PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate) - PMC [pmc.ncbi.nlm.nih.gov]



- 13. JCI Insight Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]
- 14. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Investigational Antifungal Agent T-2307]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1509299#investigational-new-drug-t-2307-background]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com